N-Isopropyl-2-oxooxazolidine-3-sulfonamide
Overview
Description
N-Isopropyl-2-oxooxazolidine-3-sulfonamide is a chemical compound with the molecular formula C6H12N2O4S and a molecular weight of 208.24 g/mol . It is characterized by the presence of an oxazolidine ring, a sulfonamide group, and an isopropyl substituent. This compound is typically found as a white to yellow solid and is used in various scientific research applications.
Preparation Methods
The synthesis of N-Isopropyl-2-oxooxazolidine-3-sulfonamide involves several steps. One common method includes the reaction of isopropylamine with a suitable oxazolidine precursor under controlled conditions. The reaction is typically carried out in the presence of a sulfonating agent to introduce the sulfonamide group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-Isopropyl-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine compounds.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
N-Isopropyl-2-oxooxazolidine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The oxazolidine ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
N-Isopropyl-2-oxooxazolidine-3-sulfonamide can be compared with other similar compounds such as:
N-Methyl-2-oxooxazolidine-3-sulfonamide: This compound has a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
N-Ethyl-2-oxooxazolidine-3-sulfonamide: The presence of an ethyl group can lead to differences in solubility and chemical behavior.
N-Phenyl-2-oxooxazolidine-3-sulfonamide: The phenyl group introduces aromaticity, which can significantly alter the compound’s properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-N-propan-2-yl-1,3-oxazolidine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c1-5(2)7-13(10,11)8-3-4-12-6(8)9/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTSNAAKXGLFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)N1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672858 | |
Record name | 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340185-09-3 | |
Record name | 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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